
Introduction: Unveiling the Significance of a
Substituted Biphenyl

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-Methyl-[1,1'-biphenyl]-2-ol

CAS No.: 17755-10-1

Cat. No.: B094237

Get Quote

3-Methyl-[1,1'-biphenyl]-2-ol is a fascinating aromatic compound that belongs to two

important chemical classes: phenols and biphenyls. As a phenol, it features a hydroxyl (-OH)

group directly attached to an aromatic ring, which imparts characteristic acidity and reactivity.[1]

[2] As a biphenyl, it possesses two phenyl rings linked by a single carbon-carbon bond, a

structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its frequent

appearance in bioactive molecules.[3][4][5] The specific substitution pattern of a methyl group

at the 3-position and a hydroxyl group at the 2-position creates a unique stereoelectronic

environment that dictates its conformation, reactivity, and potential applications. This guide,

prepared from the perspective of a Senior Application Scientist, delves into the core principles

of its molecular architecture, bonding, and chemical behavior, providing insights relevant to its

utilization in synthetic chemistry and drug discovery.

Part 1: Molecular Architecture and Conformational
Dynamics
The fundamental identity of 3-Methyl-[1,1'-biphenyl]-2-ol is defined by its molecular formula,

C₁₃H₁₂O, and a molecular weight of 184.23 g/mol .[6] Its structure, however, is more complex

than a simple two-dimensional representation.
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Caption: 2D structure of 3-Methyl-[1,1'-biphenyl]-2-ol.

The Biphenyl Core and Torsional Angle
The defining characteristic of the biphenyl scaffold is the rotational freedom around the C1-C1'

single bond. However, this rotation is not entirely free. Biphenyl itself is not planar in the gas

phase, exhibiting a dihedral (torsional) angle of approximately 42-45° between the planes of

the two rings.[7][8] This twist is a compromise between two opposing forces:

π-Conjugation: A planar conformation would maximize the overlap of the π-orbitals between

the two rings, leading to electronic stabilization.

Steric Hindrance: A planar conformation forces the hydrogen atoms at the ortho positions (2,

6, 2', and 6') into close proximity, causing steric repulsion.

In 3-Methyl-[1,1'-biphenyl]-2-ol, the presence of a hydroxyl group at the 2-position introduces

significant steric bulk. This ortho-substituent forces the molecule to adopt a non-planar

conformation to minimize steric strain. The precise dihedral angle is a complex function of

substituent size and electronic interactions, but it is expected to be substantial, likely greater

than the ~45° observed in unsubstituted biphenyl.[7] This enforced twist is critical as it defines

the molecule's three-dimensional shape, which is paramount for its interaction with biological

targets like enzymes and receptors. Molecules with hindered rotation around a single bond can

sometimes be resolved into stable enantiomers known as atropisomers, a phenomenon that is

highly dependent on the size of the ortho-substituents.[7]

Part 2: An Analysis of Intramolecular Bonding and
Electronic Effects
The chemical properties of 3-Methyl-[1,1'-biphenyl]-2-ol are a direct consequence of its

bonding and the electronic influence of its functional groups.
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Property Value Source

Molecular Formula C₁₃H₁₂O [6]

Molecular Weight 184.23 g/mol [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
1 [6]

Rotatable Bond Count 1 [6]

XLogP3 3.5 [6]

Table 1: Computed Physicochemical Properties of 2'-Methyl-[1,1'-biphenyl]-2-ol (a close

analog).

Key Bonds and Hybridization
Aromatic C-C and C-H Bonds: The atoms within the phenyl rings are sp² hybridized, forming

a delocalized π-system that confers aromatic stability.

Inter-ring C-C Bond: This is an sp²-sp² single bond. While it allows rotation, the partial π-

overlap in near-planar conformations gives it some double-bond character.

Phenolic C-O Bond: The oxygen of the hydroxyl group is sp² hybridized, allowing one of its

lone pairs to participate in resonance with the aromatic ring. This strengthens and shortens

the C-O bond compared to an aliphatic alcohol.

O-H Bond: This is a highly polar covalent bond, making the hydrogen atom acidic and

capable of hydrogen bonding.[1]

Methyl C-H and C-C Bonds: The methyl carbon is sp³ hybridized.

Electronic Influence of Substituents
The causality behind this molecule's reactivity lies in the electronic interplay between its

functional groups and the aromatic rings.
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The Hydroxyl Group (-OH): This is a powerful activating group.[9]

Resonance Effect (+M): A lone pair on the oxygen atom delocalizes into the phenyl ring,

increasing electron density, particularly at the ortho and para positions.[10]

Inductive Effect (-I): Due to oxygen's high electronegativity, it withdraws electron density

from the ring through the sigma bond. The resonance effect strongly outweighs the

inductive effect, making the hydroxyl-substituted ring highly reactive towards electrophiles.

[10]

The Methyl Group (-CH₃): This is a weakly activating group.

Inductive Effect (+I): The alkyl group donates electron density to the aromatic ring through

the sigma bond.

Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the ring's π-

system also donates electron density.

This combination of activating groups makes the molecule susceptible to further

functionalization, a key consideration in synthetic design. The hydroxyl group's strong directing

effect will dominate, guiding incoming electrophiles primarily to the positions ortho and para to

it.[9]

Part 3: Synthetic Strategy and Chemical Reactivity
Preferred Synthesis: The Suzuki-Miyaura Cross-
Coupling
For drug development professionals requiring a reliable and versatile method to construct the

biphenyl core, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry

standard.[3] Its advantages include mild reaction conditions, high functional group tolerance,

and the use of commercially available and relatively non-toxic boronic acid reagents.[3][11]

A logical retrosynthetic approach to 3-Methyl-[1,1'-biphenyl]-2-ol involves disconnecting the

C1-C1' bond, suggesting a coupling between an aryl halide and an arylboronic acid.
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Caption: General workflow for the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol via Suzuki-

Miyaura coupling.

Exemplary Experimental Protocol
This protocol is illustrative and requires optimization based on laboratory conditions.

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or

Nitrogen), add 2-bromo-6-methylphenol (1.0 eq.), phenylboronic acid (1.2 eq.), and a

suitable base such as potassium carbonate (2.0-3.0 eq.).

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1

ratio). The aqueous phase is crucial for the catalytic cycle.

Catalyst Introduction: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.). The choice of catalyst

and ligand is critical and often determines reaction efficiency.

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified, typically by column

chromatography on silica gel, to yield the pure 3-Methyl-[1,1'-biphenyl]-2-ol.

Key Aspects of Reactivity
The molecule's reactivity is dominated by the phenolic hydroxyl group.

Acidity: Phenols are significantly more acidic than aliphatic alcohols because the resulting

phenoxide ion is stabilized by resonance, delocalizing the negative charge over the aromatic

ring.[1] This allows 3-Methyl-[1,1'-biphenyl]-2-ol to be readily deprotonated by common

bases like sodium hydroxide.

Electrophilic Aromatic Substitution: As discussed, the hydroxylated ring is highly activated.

Reactions like halogenation, nitration, and Friedel-Crafts alkylation will occur preferentially

on this ring.[9]

Oxidation: Unlike alcohols, phenols do not have a hydrogen on the hydroxyl-bearing carbon.

They can be oxidized to form quinones, a class of compounds with important redox

properties, often seen in biological systems like the ubiquinones (coenzyme Q) involved in

cellular respiration.[9]

Part 4: Relevance in Drug Discovery and
Development
The biphenyl scaffold is a cornerstone in modern drug design. The ability to functionalize the

two rings independently allows for fine-tuning of a molecule's properties to achieve optimal

potency, selectivity, and pharmacokinetic profiles.

Modulation of Physicochemical Properties: The introduction of a methyl group, often termed

a "magic methyl" in medicinal chemistry, can have profound, sometimes unpredictable,

effects.[12] It can improve metabolic stability by blocking a site of oxidation, increase

lipophilicity to enhance membrane permeability, or induce a specific conformation that

improves binding affinity to a target protein.[12]
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Structural Mimicry: The twisted, three-dimensional nature of the biphenyl unit can mimic

peptide turns or other complex biological recognition motifs, enabling it to fit into the active

sites of enzymes or the binding pockets of receptors.

Vector for Further Synthesis: 3-Methyl-[1,1'-biphenyl]-2-ol serves as a valuable building

block. The hydroxyl group can be converted into an ether or ester, or used as a handle for

attachment to other molecular fragments, while the aromatic rings can be further elaborated

using the principles of electrophilic substitution or cross-coupling reactions.[4]

Conclusion
3-Methyl-[1,1'-biphenyl]-2-ol is more than a simple organic molecule; it is a convergence of

key principles in structure, bonding, and reactivity. Its non-planar, sterically influenced

conformation, combined with the powerful electronic effects of the phenolic hydroxyl group,

defines its chemical personality. For scientists in synthetic and medicinal chemistry,

understanding this personality is crucial. The molecule's architecture makes it an ideal

candidate for synthesis via robust methods like the Suzuki-Miyaura coupling and a versatile

platform for the development of more complex, biologically active compounds. As the demand

for novel therapeutics continues to grow, a deep, mechanistic understanding of such

fundamental scaffolds remains an indispensable tool in the arsenal of the modern drug

discovery professional.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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